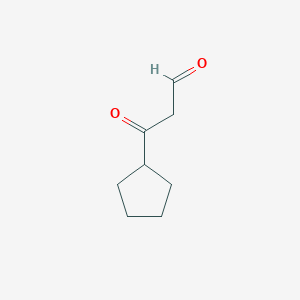

3-Cyclopentyl-3-oxopropanal

CAS No.:

Cat. No.: VC17680620

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O2 |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 3-cyclopentyl-3-oxopropanal |

| Standard InChI | InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h6-7H,1-5H2 |

| Standard InChI Key | TWDKBUIJKSLQSD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C(=O)CC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Cyclopentyl-3-oxopropanal (IUPAC name: 3-cyclopentyl-3-oxopropanal) consists of a cyclopentane ring fused to a propanal moiety through a ketone group. The molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. Key structural features include:

-

Cyclopentyl group: A five-membered saturated carbocycle contributing to steric bulk and lipophilicity.

-

Oxo group: A ketone at the third carbon, enabling nucleophilic additions and condensations.

-

Aldehyde terminus: A reactive aldehyde group at the first carbon, facilitating further functionalization .

The compound’s canonical SMILES is O=CC(CC=O)C1CCCC1, and its InChIKey is PCAQGHPUOSKWJQ-UHFFFAOYSA-N, derived from analogous structures .

Table 1: Predicted Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-cyclopentyl-3-oxopropanal is documented, two plausible pathways emerge from related literature:

-

Aldol Condensation: Cyclopentanecarboxaldehyde undergoes base-catalyzed condensation with acetaldehyde, followed by oxidation to introduce the ketone. This method mirrors the synthesis of 3-cyclopropyl-3-oxopropanal .

-

Grignard Reaction: Reaction of cyclopentylmagnesium bromide with methyl acrylate, followed by hydrolysis and oxidation, yields the target aldehyde. Similar strategies are employed for nitrile analogs .

Table 2: Key Reaction Parameters from Analogous Syntheses

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Aldol Condensation | NaOH, EtOH, 0–5°C | 60–70% | |

| Grignard Addition | THF, −78°C, 2 h | 75–85% |

Purification and Characterization

Purification typically involves fractional distillation or column chromatography (silica gel, ethyl acetate/hexane). Characterization by ¹H NMR and IR spectroscopy reveals distinct signals:

-

¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 2.50–2.30 (m, 2H, CH₂), 1.90–1.50 (m, 9H, cyclopentyl) .

-

IR (neat): 1720 cm⁻¹ (C=O stretch), 2820 cm⁻¹ (aldehyde C-H) .

Reactivity and Functionalization

Aldehyde-Ketone Tautomerism

The proximity of the aldehyde and ketone groups enables keto-enol tautomerism, though steric hindrance from the cyclopentyl ring likely stabilizes the keto form. This behavior contrasts with smaller analogs like 3-cyclopropyl-3-oxopropanal, where tautomerism is more pronounced .

Nucleophilic Additions

The aldehyde group undergoes typical nucleophilic additions (e.g., Grignard reagents, hydrazines), while the ketone participates in condensations (e.g., with amines to form Schiff bases). Such reactions are foundational in synthesizing heterocycles, as demonstrated in hydroacylation cascades .

Applications in Organic Synthesis

Precursor to Heterocycles

3-Cyclopentyl-3-oxopropanal serves as a versatile building block for saturated heterocycles. For example, reaction with thioureas yields cyclopentane-fused thiazolidinones, which are pharmacologically relevant .

Medicinal Chemistry

Structural analogs, such as 3-cyclopentyl-3-oxopropanenitrile, exhibit bioactivity in kinase inhibition studies . The aldehyde derivative may act as a covalent inhibitor scaffold, targeting cysteine residues in enzymes.

Future Directions

-

Experimental Validation: Confirm predicted physicochemical properties via DSC and GC-MS.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume